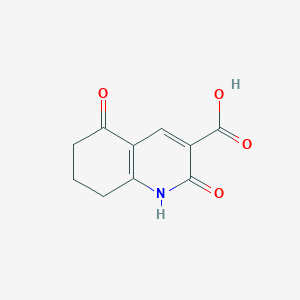

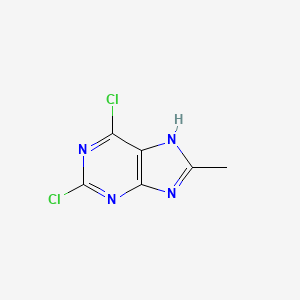

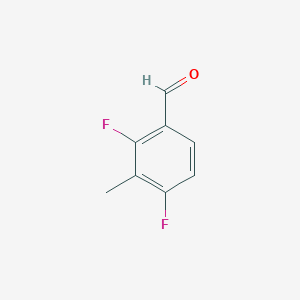

![molecular formula C10H15N5O B1315511 1-[4-(4-Aminopyrimidin-2-yl)piperazin-1-yl]ethanone CAS No. 57005-70-6](/img/structure/B1315511.png)

1-[4-(4-Aminopyrimidin-2-yl)piperazin-1-yl]ethanone

Overview

Description

1-(4-(4-Aminopyrimidin-2-yl)piperazin-1-yl)ethanone, also known as 4-APPE, is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound, which is a type of compound that contains both carbon and nitrogen atoms in its structure. 4-APPE has been used in a variety of experiments and applications, including as a reagent in organic synthesis, as a substrate for enzyme-catalyzed reactions, and as a fluorescent dye for imaging and tracking cellular processes.

Scientific Research Applications

Anti-HIV Activity : A derivative, 2-Amino-1-[4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)piperazin-1-yl]ethanone, was studied for its potential as a non-nucleoside reverse transcriptase inhibitor in anti-HIV treatments (Al-Masoudi et al., 2007).

Cytotoxic Studies and Docking Studies : Another similar compound underwent cytotoxic evaluations and docking studies to understand its pharmacokinetics nature for biological applications (Govindhan et al., 2017).

Antibacterial Activity : Compounds with structural similarities have been synthesized under microwave irradiation and screened for antibacterial activity (Merugu et al., 2010).

Analgesic and Antiinflammatory Activities : Research on derivatives of this compound has shown promising results in analgesic and antiinflammatory activities (Palaska et al., 1993).

Anticancer Activities : Some derivatives have been evaluated for their potential anticancer activities, particularly against human breast cancer cells (Parveen et al., 2017).

In Vitro Antitumor Activity : Certain triazine derivatives bearing a piperazine amide moiety, structurally related to the compound , have shown promise as antiproliferative agents against breast cancer cells (Yurttaş et al., 2014).

Antipsychotic Activity : A study focused on biphenyl moiety linked with aryl piperazine, which is structurally related, demonstrated considerable anti-dopaminergic and anti-serotonergic activity, suggesting potential in antipsychotic treatments (Bhosale et al., 2014).

properties

IUPAC Name |

1-[4-(4-aminopyrimidin-2-yl)piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O/c1-8(16)14-4-6-15(7-5-14)10-12-3-2-9(11)13-10/h2-3H,4-7H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTOPNLLXKXENHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=NC=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10517992 | |

| Record name | 1-[4-(4-Aminopyrimidin-2-yl)piperazin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(4-Aminopyrimidin-2-yl)piperazin-1-yl]ethanone | |

CAS RN |

57005-70-6 | |

| Record name | 1-[4-(4-Aminopyrimidin-2-yl)piperazin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B1315449.png)

![[3-(Benzyloxy)-4-bromophenyl]methanol](/img/structure/B1315451.png)

![1-[2-(Benzyloxy)-5-bromophenyl]ethanone](/img/structure/B1315464.png)